molecular formula C15H13N3O4S B563770 Piroxicam-d3 CAS No. 942047-64-5

Piroxicam-d3

Cat. No. B563770
CAS RN: 942047-64-5
M. Wt: 334.364
InChI Key: QYSPLQLAKJAUJT-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piroxicam-d3 is a deuterium-labeled version of Piroxicam . It is a non-steroidal anti-inflammatory drug (NSAID) and a COX inhibitor with anti-inflammatory and analgesic properties . It is intended for use as an internal standard for the quantification of Piroxicam by GC- or LC-MS .


Molecular Structure Analysis

The formal name of Piroxicam-d3 is 1,1-dioxide-4-hydroxy-2-(methyl-d3)-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide . Its molecular formula is C15H10D3N3O4S and it has a formula weight of 334.4 . The InChi Code is InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)/i1D3 .


Chemical Reactions Analysis

The thermal decomposition of Piroxicam has been studied . It is a two-stage process with the initial temperature of 198 °C either in nitrogen or air atmospheres . The main part of the molecule, including sulfamide, amide, benzene ring, and pyridine ring, decompose simultaneously to form gasifiable small molecules and carbonaceous residue in the first stage .


Physical And Chemical Properties Analysis

Piroxicam-d3 is a solid and soluble in methanol . The physicochemical properties of Piroxicam have been improved through salt formation with ethanolamine .

Scientific Research Applications

Enhancement of Solubility and Bioavailability

Piroxicam is a Biopharmaceutical Classification System (BCS) Class II drug, known for its poor aqueous solubility and short half-life. A significant application of Piroxicam-d3 in research is the development of a nanosuspension to enhance its solubility and in vitro bioavailability . This is achieved through anti-solvent precipitation techniques and optimized using factorial design methods.

Nanoparticle Formation for Improved Drug Delivery

The process of nanoforming Piroxicam-d3 creates nanoparticles that improve dissolution rates, which in turn enhances absorption rate and bioavailability . This method, known as Controlled Expansion of Supercritical Solution (CESS), produces nanoparticles without altering the chemical properties of the drug, making it a powerful technique for creating fast-acting dosage forms of poorly soluble drugs .

Thermoresponsive Drug Delivery Systems

Research into coacervate polysaccharide nanoparticles (CPNs) has shown that Piroxicam-d3 can be effectively transported and released to cells in response to temperature changes . This application is particularly relevant for drugs with low water solubility, as it can significantly improve their therapeutic efficacy.

Factorial Design in Formulation Optimization

The use of factorial design in the formulation of Piroxicam-d3 nanosuspensions allows for the systematic study of formulation and process variables. This approach helps in identifying the optimal conditions for producing a drug with desired characteristics, such as particle size and solubility .

Quality-by-Design (QbD) in Clinical Trials

A Quality-by-Design approach is utilized to nanoform Piroxicam-d3, establishing a design space for clinical trials. This ensures that the pharmacokinetics of Piroxicam nanoparticles are consistent and predictable, leading to more reliable and effective drug therapies .

Polysaccharide Nanoparticles for Hydrophobic Drug Transport

The development of CPNs for the delivery of hydrophobic drugs like Piroxicam-d3 showcases the potential of polysaccharide-based nanoparticles in enhancing the delivery and efficacy of such drugs .

Mechanism of Action

Target of Action

Piroxicam-d3, a derivative of Piroxicam, primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

Piroxicam-d3 acts by reversibly inhibiting COX-1 and COX-2 enzymes . This inhibition results in the reduction of prostaglandin synthesis , thereby decreasing the inflammatory response . The anti-inflammatory effect of Piroxicam-d3 may result from this peripheral inhibition of prostaglandin synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Piroxicam-d3 is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, Piroxicam-d3 disrupts the conversion of arachidonic acid to prostaglandins, leading to a decrease in inflammation and pain .

Pharmacokinetics

Piroxicam-d3 is well absorbed from the oral or rectal routes and reaches steady-state after about 7 days . After repeated doses of 20mg daily for 2 weeks, mean plasma concentrations 48 hours after the last dose are still within the therapeutic range . The elimination half-life of Piroxicam is extended due to a low clearance rate and has usually been calculated at around 38 hours in healthy subjects .

Result of Action

The primary molecular and cellular effects of Piroxicam-d3’s action are the reduction of inflammation and pain . This is achieved through the inhibition of prostaglandin synthesis, which in turn decreases the inflammatory response . In some cell types, Piroxicam has been shown to induce apoptosis by reactive oxygen species (ROS) mediated Akt hyperphosphorylation/activation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Piroxicam-d3. For instance, the presence of other drugs, the pH of the environment, and the patient’s health status can all impact the drug’s effectiveness . .

Safety and Hazards

Piroxicam-d3 is toxic if swallowed . It may cause damage to organs (Gastrointestinal tract) through prolonged or repeated exposure if swallowed . It is harmful in contact with skin or if inhaled, and it causes skin irritation and serious eye irritation .

Future Directions

Piroxicam-d3 is intended for use as an internal standard for the quantification of Piroxicam by GC- or LC-MS . It has potential applications in the field of lipid research . A study has shown that decreasing particle size with a solution-to-particle method known as nanoforming can improve dissolution and thus bioavailability . This indicates that nanoforming is an alternative to complex formulation such as cyclodextrins based products .

properties

IUPAC Name

4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSPLQLAKJAUJT-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90715737
Record name 4-Hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-N-(pyridin-2-yl)-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

942047-64-5
Record name 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-2-(methyl-d3)-N-2-pyridinyl-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942047-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-N-(pyridin-2-yl)-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 942047-64-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.